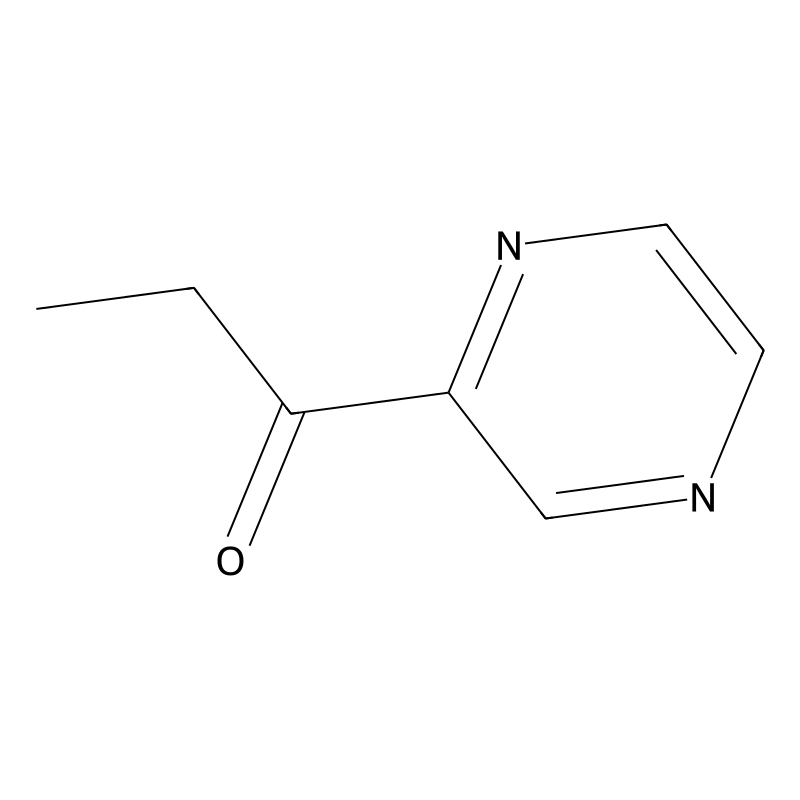

1-(Pyrazin-2-yl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Research Focus

While some chemical suppliers offer 1-(Pyrazin-2-yl)propan-1-one, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be a niche molecule or a relatively recent discovery yet to be explored in academic research.

Potential Applications based on Structure

Given the presence of a pyrazin-2-yl group and a ketone functionality, 1-(Pyrazin-2-yl)propan-1-one could hold potential for investigation in various areas. Here are some possibilities:

- Medicinal Chemistry: The pyrazin ring is a common scaffold in many bioactive molecules. Some pyrazin-containing drugs target various diseases including cancer and neurodegenerative disorders . 1-(Pyrazin-2-yl)propan-1-one might be a starting point for designing new drugs with similar functionalities.

- Material Science: Pyrazole derivatives are known for their applications in organic electronics and functional materials . The structural similarity between pyrazole and the pyrazin-2-yl group suggests 1-(Pyrazin-2-yl)propan-1-one could be explored for similar purposes.

1-(Pyrazin-2-yl)propan-1-one is an organic compound characterized by the presence of a pyrazine ring substituted with a propanone group. Its chemical formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol. The structure consists of a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) attached to a propanone functional group, which contributes to its reactivity and potential biological activity .

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Friedel-Crafts Acylation: This reaction involves acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst, which can form more complex pyrazinyl ketones.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Research indicates that 1-(Pyrazin-2-yl)propan-1-one exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic properties, making this compound of interest in medicinal chemistry .

Several methods exist for synthesizing 1-(Pyrazin-2-yl)propan-1-one:

- Friedel-Crafts Acylation: This method involves reacting pyrazine with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically yields the desired ketone efficiently.

- Condensation Reactions: Another approach may involve the condensation of pyrazine derivatives with propanoyl chloride or other related substrates under basic or acidic conditions.

1-(Pyrazin-2-yl)propan-1-one finds applications primarily in:

- Pharmaceutical Chemistry: As an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.

- Material Science: Its derivatives may be utilized in developing novel materials with unique properties due to the presence of the pyrazine moiety.

Several compounds share structural features with 1-(Pyrazin-2-yl)propan-1-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-2-yl)propan-1-one | Pyridine ring instead of pyrazine | Exhibits different biological activity patterns |

| 2-Methyl-1-(pyrazin-2-yl)propan-1-one | Methyl substitution on propanone | Potentially increased lipophilicity |

| 3-Chloro-1-(pyrazin-2-yl)piperazin-1-one | Piperazine ring addition | Enhanced interaction with biological targets |

These compounds differ primarily in their nitrogen-containing ring structures and substituents, which significantly influence their chemical properties and biological activities.